A Technical Guide to the Core Properties of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine
A Technical Guide to the Core Properties of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
Purine nucleoside analogs represent a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of activity against viral infections and neoplastic diseases.[1][2][3] Their efficacy is rooted in their ability to mimic endogenous nucleosides, thereby interrupting critical cellular processes such as DNA synthesis and repair. This guide provides an in-depth examination of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine, a synthetic analog designed as a versatile intermediate for chemical synthesis and a potential prodrug. The core structure features a 2,6-dichloropurine base, which offers two reactive sites for nucleophilic substitution, enabling the creation of diverse chemical libraries.[4] The ribose moiety is modified with a 2'-C-methyl group and protected by three benzoyl groups, enhancing its lipophilicity and modulating its metabolic stability. This document synthesizes the available data on its chemical properties, synthesis, and putative biological mechanism, drawing insights from closely related and well-characterized analogs.
Chemical Identity and Physicochemical Properties
The subject molecule is a heavily modified purine ribonucleoside. Its systematic IUPAC name is [(2R,3R,4R,5R)-5-(2,6-dichloro-9H-purin-9-yl)-3,4-bis(benzoyloxy)-2-(benzoyloxymethyl)-2-methyloxolan-2-yl] benzoate. The structure is defined by three key components: the dichloropurine heterocycle, the C2'-methylated ribofuranose ring, and the benzoyl protecting groups at the 2', 3', and 5' positions.
Caption: Chemical structure of the title compound.
Table 1: Core Physicochemical and Structural Properties
| Property | Value / Description | Reference / Note |
|---|---|---|
| IUPAC Name | [(2R,3R,4R,5R)-5-(2,6-dichloro-9H-purin-9-yl)-3,4-bis(benzoyloxy)-2-(benzoyloxymethyl)-2-methyloxolan-2-yl] benzoate | Systematic Name |
| Molecular Formula | C₃₃H₂₆Cl₂N₄O₇ | Calculated |
| Molecular Weight | 673.50 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white crystalline solid. | Based on analogs.[5] |
| Solubility | Predicted to have low aqueous solubility and high solubility in organic solvents like DCM, EtOAc, and MeCN. | The three benzoyl groups significantly increase lipophilicity. |
| Related Analog (CAS 3056-18-6) | 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | [6][7] |
| Analog Formula | C₁₆H₁₆Cl₂N₄O₇ | [7] |
| Analog M.W. | 447.23 g/mol | [8] |
| Analog Crystal Structure | The acetylated ribofuranose ring adopts a 3'β-envelope conformation. |[3][8] |
Synthesis and Chemical Reactivity
The synthesis of N9-substituted purine nucleosides is most commonly achieved via the Vorbrüggen glycosylation method.[3] This reaction involves the coupling of a silylated heterocyclic base with a protected ribose derivative, typically activated as an acetate or halide, in the presence of a Lewis acid catalyst.
Synthetic Rationale
The choice of a 2,6-dichloropurine precursor is strategic; the chlorine atoms at C2 and C6 are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows the molecule to serve as a scaffold for generating a wide array of 2,6-disubstituted purine nucleosides, which have shown significant potential as anticancer and antiviral agents.[4][9] The benzoyl groups serve as robust protecting groups for the ribose hydroxyls, preventing side reactions during glycosylation and subsequent modifications of the purine base. They can be removed under basic conditions (e.g., methanolic ammonia) to yield the deprotected nucleoside.
Caption: Generalized Vorbrüggen glycosylation workflow.
Experimental Protocol: Synthesis of a Protected 2,6-Dichloropurine Ribonucleoside
This protocol is adapted from established methods for the synthesis of the tri-O-acetyl analog and serves as a representative procedure.[3]
-
Silylation of the Purine Base:
-
Suspend 2,6-dichloropurine (1.0 eq) in dry acetonitrile (MeCN).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 eq) to the suspension.
-
Heat the mixture at 40-50 °C with stirring under an inert atmosphere (N₂ or Ar) until a clear, homogeneous solution is obtained (approx. 30-60 minutes). This indicates the formation of the silylated purine.
-
-
Glycosylation Reaction:
-
In a separate flask, dissolve the protected sugar, 1-O-acetyl-2-C-methyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.1 eq), in dry MeCN.
-
Cool the silylated purine solution to 0 °C.
-
Add the protected sugar solution to the silylated purine.
-
Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq), to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure title compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The anomeric proton (H-1') signal in the ¹H NMR spectrum is a key diagnostic peak, typically appearing as a doublet around 6.0-6.5 ppm.
-
Biological Context and Putative Mechanism of Action
Purine nucleoside analogs exert their biological effects by acting as antimetabolites.[10] The title compound, in its protected form, is likely biologically inactive and functions as a prodrug. For bioactivation, the benzoyl ester groups must be cleaved by cellular esterases to release the free nucleoside. This nucleoside is then sequentially phosphorylated by cellular kinases to its 5'-monophosphate, diphosphate, and ultimately the active 5'-triphosphate form.
Proposed Mechanism of Action
The resulting nucleoside triphosphate can induce cytotoxicity through several established mechanisms for this class of compounds:[1][2][11]
-
Inhibition of DNA Synthesis: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, competing with natural deoxynucleoside triphosphates (dNTPs) for incorporation into newly synthesized DNA strands.
-
Chain Termination: Upon incorporation into a growing DNA strand, the presence of the modified sugar moiety can prevent the addition of the next nucleotide, leading to chain termination and halting DNA replication.
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis).
Caption: Putative mechanism of bioactivation and action.
Methodologies for Biological Evaluation
To assess the potential of the deprotected nucleoside as an anticancer agent, a standard in vitro cytotoxicity assay is the first critical step. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a general procedure for evaluating the cytotoxic effects of a compound on a cancer cell line (e.g., MDA-MB-231, as used for similar compounds).[12]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the deprotected test compound in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old media from the wells and add 100 µL of the media containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine is a rationally designed purine nucleoside analog. Its key features—the reactive dichloropurine core and the protected, modified ribose moiety—make it a valuable intermediate for the synthesis of novel therapeutic candidates. While the protected compound itself is likely a prodrug, its deprotected and phosphorylated form holds potential as a cytotoxic agent by targeting fundamental cellular processes like DNA synthesis. The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, characterize, and evaluate this and related compounds in drug discovery programs aimed at developing next-generation anticancer and antiviral therapies.
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